Capsaicin

Beschreibung

On the basis of the available data, the CIR Expert Panel concludes that this compound and Capsicum Annuum Extract, Capsicum Annuum Fruit Extract, Capsicum Annuum Resin, Capsicum Annuum Fruit Powder, Capsicum Frutescens Fruit, Capsicum Frutescens Fruit Extract and Capsicum Frutescens Resin are safe as cosmetics in practices of use and concentration as described in the safety assessment when formulated not to be irritating.

This compound is most often used as a topical analgesic and exists in many formulations of cream, liquid, and patch preparations of various strengths; however, it may also be found in some dietary supplements. This compound is a naturally-occurring botanical irritant in chili peppers, synthetically derived for pharmaceutical formulations. The most recent this compound FDA approval was Qutenza, an 8% this compound patch dermal-delivery system, indicated for neuropathic pain associated with post-herpetic neuralgia.

This compound has been reported in Capsicum pubescens, Capsicum annuum, and Capsicum with data available.

This compound is a chili pepper extract with analgesic properties. this compound is a neuropeptide releasing agent selective for primary sensory peripheral neurons. Used topically, this compound aids in controlling peripheral nerve pain. This agent has been used experimentally to manipulate substance P and other tachykinins. In addition, this compound may be useful in controlling chemotherapy- and radiotherapy-induced mucositis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 12 approved and 27 investigational indications.

This compound is identified as the primary pungent principle in Capsicum fruits. Hot chili peppers that belong to the plant genus Capsicum (family Solanaceae) are among the most heavily consumed spices throughout the world. The this compound content of green and red peppers ranges from 0.1 to 1%. This compound evokes numerous biological effects and thus has been the target of extensive., investigations since its initial identification in 1919. One of the most recognized physiological properties of this compound is its selective effects on the peripheral part of the sensory nervous system, particularly on the primary afferent neurons. The compound is known to deplete the neurotransmitter of painful impulses known as substance P from the sensory nerve terminals, which provides a rationale for its use as a versatile experimental tool for studying pain mechanisms and also for pharmacotherapy to treat some peripheral painful states, such as rheumatoid arthritis, post-herpetic neuralgia, post-mastectomy pain syndrome and diabetic neuropathy. Considering the frequent consumption of this compound as a food additive and its current therapeutic application, correct assessment of any harmful effects of this compound is important from the public health standpoint. Ingestion of large amounts of this compound has been reported to cause histopathological and biochemical changes, including erosion of gastric mucosa and hepatic necrosis. However, there are contradictory data on the mutagenicity of this compound. A recent epidemiological study conducted in Mexico revealed that consumers of chili pepper were at higher risk for gastric cancer than non-consumers. However, it remains unclear whether this compound present in hot chili pepper is a major causative factor in the aetiology of gastric cancer in humans. A growing number of recent studies have focused on anticarcinogenic or antimutagenic phytochemicals, particularly those included in human diet. In summary, this compound has dual effects on chemically induced carcinogenesis and mutagenesis. Although a minute amount of this compound displays few or no deleterious effects, heavy ingestion of the compound has been associated with necrosis, ulceration and even carcinogenesis. This compound is considered to be metabolized by cytochrome P-450-dependent mixed-function oxidases to reactive species. (A7835).

An alkylamide found in CAPSICUM that acts at TRPV CATION CHANNELS.

high‐purity synthetic trans‐this compound

an injectable this compound (TRPV1 receptor agonist) formulation for longlasting pain relief

See also: Vocathis compound (active moiety of).

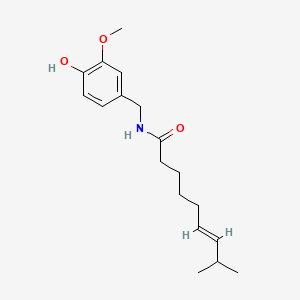

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Record name | capsaicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Capsaicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020241 | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |

CAS No. |

404-86-4 | |

| Record name | Capsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsaicin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S07O44R1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65 °C, 149 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of Capsaicin with TRPV1 Receptor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between capsaicin and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It delves into the specifics of the binding sites, the mechanism of channel activation, downstream signaling pathways, and detailed experimental protocols for studying this critical interaction.

Core Concepts of this compound-TRPV1 Interaction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds.[1] The most well-known of these is this compound, the active component in chili peppers responsible for the sensation of heat or "spiciness."[2] The interaction between this compound and TRPV1 is a key area of research in pain perception and the development of novel analgesics.

The this compound Binding Site

Structural and functional studies, including cryo-electron microscopy (cryo-EM), have revealed that this compound binds to a specific pocket within the transmembrane domains of the TRPV1 receptor.[2][3] This binding pocket is formed by the transmembrane segments S2, S3, and S4 of one TRPV1 subunit and the S5 and S6 segments of an adjacent subunit.

This compound adopts a distinct "tail-up, head-down" configuration within this pocket.[3] The vanillyl "head" group of the this compound molecule is oriented towards the intracellular side of the membrane, while the hydrophobic acyl "tail" extends upwards towards the extracellular side.

Several key amino acid residues within the binding pocket are crucial for this interaction:

-

Tyrosine 511 (Y511) : Located on the S3 transmembrane helix, this residue is critical for this compound sensitivity. Mutation of Y511 to alanine (Y511A) has been shown to significantly reduce this compound binding affinity.

-

Threonine 550 (T550) / Threonine 551 (T551) : Situated on the S4 transmembrane helix, this residue forms a hydrogen bond with the amide group of this compound, playing a vital role in anchoring the ligand in its binding pose.

-

Glutamate 571 (E571) : Found on the S4-S5 linker, this residue interacts with the vanillyl head of this compound and is integral to the "pull-and-contact" mechanism of channel activation.

The binding of this compound is mediated by a combination of hydrogen bonds and van der Waals interactions with these and other surrounding residues.

Mechanism of TRPV1 Activation by this compound

The binding of this compound to its receptor site induces a conformational change in the TRPV1 channel, leading to its opening and the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This process is often described by a "pull-and-contact" model.

Upon binding, the vanillyl head of this compound interacts with the S4-S5 linker, a region that connects the voltage-sensing-like domain (S1-S4) to the pore-forming domain (S5-S6). This interaction is thought to stabilize the S4-S5 linker in an outward, "activated" conformation. The movement of the S4-S5 linker then pulls on the S6 transmembrane helix, which forms the channel gate, causing it to open and allow ion permeation. This influx of cations depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain and heat.

Quantitative Data on this compound-TRPV1 Interaction

The following table summarizes key quantitative data regarding the interaction between this compound and the TRPV1 receptor, derived from various experimental methodologies.

| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |

| EC₅₀ | ~0.64 µM | Rat TRPV1 in HEK-293 cells | Whole-cell patch clamp, pH 7.4 | |

| EC₅₀ | ~0.045 µM | Rat TRPV1 in HEK-293 cells | Whole-cell patch clamp, pH 5.5 | |

| EC₅₀ | ~2.2 µM | Rat TRPV1 in CHO cells | Whole-cell patch clamp, -80 mV | |

| EC₅₀ | ~0.9 µM | Human TRPV1 in HEK293 cells | Impedance spectroscopy | |

| IC₅₀ | ~1.4 µM (Capsazepine) | Mouse TRPV1 | Inhibition of this compound-evoked response | |

| Kₐ | ~10⁶ M⁻¹ | Wildtype TRPV1 | Concatemer analysis | |

| Kₐ | ~10⁴ M⁻¹ | Y511A mutant TRPV1 | Concatemer analysis |

Signaling Pathways and Regulation

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways not only propagate the nociceptive signal but also play a crucial role in the modulation and desensitization of the receptor.

Downstream Signaling Cascade

References

The Role of Capsaicin in Nociception: A Technical Guide to TRPV1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying capsaicin-induced nociception, focusing on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It details the core signaling cascades, quantitative biophysical data, and key experimental methodologies used to investigate this critical pain pathway.

Introduction: this compound and the Molecular Basis of Pain

This compound, the pungent compound in chili peppers, elicits a sensation of burning pain by activating a specific subset of sensory neurons known as nociceptors.[1][2] The primary molecular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[1][3][4] Expressed predominantly in small-diameter sensory neurons, TRPV1 acts as a polymodal integrator of noxious stimuli, responding not only to this compound but also to noxious heat (>42°C), acidic conditions (protons), and various endogenous inflammatory mediators.

Upon activation, TRPV1 allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), leading to depolarization of the nociceptor membrane. This depolarization, if sufficient, triggers the generation of action potentials that propagate to the central nervous system, where they are interpreted as pain. Due to its central role in pain and thermal hyperalgesia, TRPV1 is a major target for the development of novel analgesic drugs.

Core Signaling Pathway: TRPV1 Activation by this compound

The activation of TRPV1 by this compound is a direct binding event. This compound interacts with a binding pocket formed by the channel's transmembrane segments. This interaction, mediated by hydrogen bonds and van der Waals forces, stabilizes the channel in an open conformation.

The sequence of events is as follows:

-

Binding: this compound, a lipophilic molecule, crosses the cell membrane and binds to an intracellular site on the TRPV1 channel, specifically involving the S2-S3 and S4-S5 linkers.

-

Conformational Change: Ligand binding induces a conformational change, leading to the opening of the channel's ion pore.

-

Cation Influx: The open pore is permeable to cations. Notably, it has a significantly higher permeability to Ca²⁺ than to Na⁺. This influx of positive charge depolarizes the neuron's membrane potential.

-

Action Potential Generation: The depolarization leads to the activation of voltage-gated sodium channels, initiating an action potential that travels along the sensory nerve fiber to the spinal cord.

-

Neurotransmitter Release: At the central terminals of the nociceptor in the spinal cord, the incoming action potential triggers the release of neurotransmitters, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which signal to second-order neurons in the pain pathway.

Modulation of TRPV1 Activity

The sensitivity of the TRPV1 channel is not static; it is dynamically modulated by various intracellular signaling pathways, leading to either sensitization (an increased response to stimuli) or desensitization (a decreased response).

Sensitization Pathways

During tissue injury or inflammation, a variety of pro-inflammatory mediators are released, including bradykinin, prostaglandins (PGE2), and Nerve Growth Factor (NGF). These molecules bind to their respective G-protein coupled receptors (GPCRs) or receptor tyrosine kinases on the nociceptor membrane, initiating signaling cascades that converge on TRPV1.

Key sensitization pathways include:

-

Protein Kinase C (PKC): Activation of phospholipase C (PLC) by GPCRs generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates PKC, which directly phosphorylates TRPV1, lowering its activation threshold and potentiating its response to agonists like this compound.

-

Protein Kinase A (PKA): Mediators like PGE2 can increase intracellular cyclic AMP (cAMP) levels, which in turn activates PKA. PKA also phosphorylates TRPV1 at specific serine/threonine residues, leading to channel sensitization and contributing to thermal hyperalgesia.

Desensitization Pathways

Prolonged or repeated exposure to this compound leads to a decrease in TRPV1 activity, a phenomenon known as desensitization. This process is the basis for the paradoxical analgesic effect of topical this compound. Desensitization is a complex process primarily driven by the influx of Ca²⁺ through the TRPV1 channel itself.

Key desensitization mechanisms include:

-

Calcineurin-Mediated Dephosphorylation: The rise in intracellular Ca²⁺ activates the Ca²⁺-dependent phosphatase, calcineurin. Calcineurin dephosphorylates TRPV1, counteracting the effects of PKA and PKC and leading to channel inactivation.

-

Calmodulin (CaM) Binding: Ca²⁺ also promotes the binding of calmodulin (CaM) to the C-terminus of TRPV1, which contributes to a rapid form of desensitization.

-

PIP₂ Depletion: Activation of PLC can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid that tonically enhances TRPV1 activity. Depletion of PIP₂ contributes to desensitization.

References

Capsaicin's Role in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms, experimental models, and quantitative data surrounding the role of capsaicin in inducing neurogenic inflammation. It is designed to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary sensory neurons and the subsequent release of pro-inflammatory mediators from their peripheral endings.[1] Unlike classical inflammation driven by the immune system, this process is neurally driven, characterized by rapid onset of plasma extravasation (leakage of plasma proteins and fluid from blood vessels) and vasodilation (widening of blood vessels).[2][3][4][5] Key mediators released from these sensory nerve fibers include neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). This "efferent" function of sensory nerves plays a crucial role in various physiological and pathological conditions, including pain, migraine, and allergic rhinitis.

This compound, the pungent compound in chili peppers, is a powerful tool for studying neurogenic inflammation. It selectively activates a subset of sensory neurons, specifically the unmyelinated type C nerve fibers, by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This activation triggers the same cascade of events as endogenous noxious stimuli, providing a reliable and reproducible model for investigating the mechanisms of neurogenic inflammation and for screening potential therapeutic agents.

Core Signaling Pathways

The inflammatory cascade initiated by this compound is primarily mediated through the activation of the TRPV1 receptor on nociceptive sensory neurons.

2.1 TRPV1 Receptor Activation

This compound binds to a specific pocket on the TRPV1 receptor, a non-selective cation channel. This binding event induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺). The influx of these ions depolarizes the neuron, leading to the firing of an action potential that propagates both towards the central nervous system (orthodromic conduction), resulting in the sensation of pain and heat, and towards the peripheral nerve terminals (antidromic conduction).

Caption: this compound binding and activation of the TRPV1 channel.

2.2 Neuropeptide Release and Action

The antidromic action potential arriving at the peripheral nerve endings triggers the release of stored neuropeptides, principally Substance P (SP) and CGRP, via Ca²⁺-dependent exocytosis.

-

Substance P (SP): This tachykinin neuropeptide is a potent mediator of plasma extravasation. It binds primarily to Neurokinin-1 (NK1) receptors on the endothelial cells of postcapillary venules. This interaction leads to the formation of transient gaps between endothelial cells, increasing vascular permeability and allowing plasma proteins and fluid to leak into the surrounding tissue, resulting in edema.

-

Calcitonin Gene-Related Peptide (CGRP): CGRP is a powerful vasodilator. It acts on CGRP receptors located on vascular smooth muscle cells, causing them to relax. This leads to an increase in local blood flow and contributes to the characteristic erythema (redness) of neurogenic inflammation. CGRP can also potentiate the effects of SP.

Caption: Neuropeptide release and their effects on blood vessels.

Quantitative Data from Experimental Models

The effects of this compound-induced neurogenic inflammation can be quantified using various animal models. Below are summaries of key quantitative findings.

Table 1: this compound-Induced Plasma Extravasation

| Animal Model | This compound Dose/Route | Measurement Method | Result | Reference |

|---|---|---|---|---|

| Rat | Intravenous | Evans Blue Leakage | Dose-dependent increase in plasma extravasation in trachea and urinary bladder. | |

| Rat | Neonatal Pretreatment | Serotonin-induced response | 78% reduction in serotonin-induced plasma extravasation. |

| Rat | Levodropropizine study | Evans Blue Dye | Levodropropizine (10, 50, 200 mg/kg) dose-dependently reduced this compound-evoked extravasation. | |

Table 2: this compound-Induced Vasodilation

| Animal Model | This compound Dose/Route | Measurement Method | Result | Reference |

|---|---|---|---|---|

| Rat | Neonatal Pretreatment | Serotonin-induced response | 56% reduction in serotonin-induced vasodilation. | |

| Rat | Topical (Dura Mater) | Laser Doppler Flowmetry | 50-100 nM this compound caused significant vasodilation, abolished by a CGRP antagonist. |

| Rat | Chronic Constriction Injury | Laser Doppler Flowmetry | Skin blood flow increased more than twofold 4 days after nerve ligation, a response annihilated by perineural this compound application. | |

Table 3: this compound-Induced Mouse Ear Edema

| Animal Model | This compound Dose/Route | Measurement Method | Result | Reference |

|---|---|---|---|---|

| Mouse | Topical (10 µL/40 µ g/ear ) | Gravimetric Technique | Maximum edema reached at 1 hour, followed by a gradual decrease. | |

| Mouse | Topical (0.1-1.0 mg/ear) | Micrometer | Maximal edema observed at 30 minutes post-application. |

| Mouse | Topical (10 µ g/ear ) | Micrometer | In formaldehyde-sensitized mice, this compound induced marked ear swelling peaking at 30 minutes. | |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for two common assays used to study this compound-induced neurogenic inflammation.

4.1 Evans Blue Plasma Extravasation Assay

This assay quantitatively measures vascular permeability. Evans blue dye binds with high affinity to serum albumin. When vascular permeability increases, the albumin-dye complex extravasates into the tissue, which can then be extracted and quantified.

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., rat, mouse) via intraperitoneal injection of an appropriate anesthetic (e.g., Pentobarbital, 50 mg/kg). For precise administration, a jugular vein catheter may be surgically implanted.

-

Dye Injection: Administer Evans blue dye solution (e.g., 2-5% solution, 50 mg/kg) intravenously. Allow the dye to circulate for a defined period (e.g., 1-5 minutes).

-

Induction of Inflammation: Administer this compound (or another inflammatory agent like Substance P) intravenously to induce plasma extravasation.

-

Perfusion: After a set time (e.g., 18-20 minutes post-stimulus), perform a transcardial perfusion with phosphate-buffered saline (PBS) or a sodium citrate solution to flush the intravascular dye from the circulation.

-

Tissue Harvesting and Extraction: Harvest the tissue of interest (e.g., trachea, skin, bladder). Record the wet weight. Extract the Evans blue dye from the tissue by incubating it in a solvent (e.g., formamide) for 48-72 hours.

-

Quantification: Centrifuge the samples and measure the optical density (absorbance) of the supernatant using a spectrophotometer at ~620 nm. Results are typically expressed as µg of dye per gram of dry tissue weight.

Caption: Workflow for the Evans Blue plasma extravasation assay.

4.2 Mouse Ear Swelling Assay

This model provides a simple, non-invasive method to assess the edema component of inflammation.

Methodology:

-

Animal Preparation: Use male mice (e.g., CFLP or Swiss strain). No anesthesia is required for topical application.

-

Baseline Measurement: Measure the initial thickness of both ears using a precision digital or engineer's micrometer.

-

Induction of Inflammation: Topically apply a solution of this compound (e.g., 10-40 µg in a 10-20 µL volume of a vehicle like acetone) to the inner and outer surface of one ear. The contralateral ear can be treated with the vehicle alone to serve as a control.

-

Time-Course Measurement: Re-measure the thickness of both ears at specific time points after application (e.g., 30 min, 1h, 2h, 4h, 24h).

-

Quantification: The degree of edema is calculated as the increase in ear thickness of the this compound-treated ear compared to its baseline measurement, or as the difference in thickness between the this compound-treated and vehicle-treated ears. Results are typically expressed in millimeters (mm) or as a percentage increase.

Caption: Workflow for the this compound-induced mouse ear swelling assay.

References

- 1. This compound: Physicochemical properties, cutaneous reactions and potential applications in painful and inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of this compound-sensitive afferent nerve fibres in serotonin-induced plasma extravasation and vasodilatation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurogenic inflammation: A Model for Studying Efferent Actions of Sensory Nerves | Semantic Scholar [semanticscholar.org]

- 5. Neurogenic inflammation. A model for studying efferent actions of sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

Capsaicin's Impact on Substance P Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsaicin, the pungent compound in chili peppers, is a powerful tool in neuroscience research and a key ingredient in topical analgesics. Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to the release of neuropeptides, most notably Substance P. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced Substance P release, detailed experimental protocols for its study, and quantitative data to support further research and development. The intricate signaling pathways are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical interaction. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough technical understanding of the this compound-Substance P axis.

Introduction

This compound's ability to selectively activate sensory neurons has made it an invaluable tool for studying pain pathways and developing novel analgesic drugs.[1][2] The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is predominantly expressed on nociceptive sensory neurons.[1][3] Activation of TRPV1 by this compound triggers a cascade of intracellular events, culminating in the release of neuropeptides, including Substance P, from the central and peripheral terminals of these neurons.[1] Substance P, a member of the tachykinin peptide family, is a key mediator of pain transmission and neurogenic inflammation. Understanding the precise mechanisms by which this compound induces Substance P release is crucial for developing targeted therapies for pain and inflammatory conditions. This guide delves into the core aspects of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

The Molecular Mechanism of this compound-Induced Substance P Release

The interaction between this compound and sensory neurons to elicit Substance P release is a multi-step process initiated by the binding of this compound to the TRPV1 receptor.

Activation of the TRPV1 Receptor

This compound binds to a specific pocket on the TRPV1 channel, an event that stabilizes the channel in an open conformation. This binding is mediated by hydrogen bonds and van der Waals interactions. The opening of the TRPV1 channel, a non-selective cation channel, allows for the influx of positively charged ions, primarily calcium (Ca2+) and sodium (Na+), into the neuron. This influx of cations leads to the depolarization of the neuronal membrane, which can generate an action potential if the threshold is reached, propagating the pain signal to the central nervous system.

The Critical Role of Calcium Influx

The increase in intracellular calcium concentration ([Ca2+]i) is the pivotal trigger for the release of Substance P. This elevation in [Ca2+]i originates from two main sources: the influx of extracellular calcium through the activated TRPV1 channel and the release of calcium from intracellular stores, such as the endoplasmic reticulum. The rise in cytosolic calcium initiates the process of exocytosis, where vesicles containing Substance P fuse with the neuronal membrane and release their contents into the synaptic cleft or the extracellular space.

Dual Mechanisms of Substance P Release

Research has revealed that this compound can induce Substance P release through two distinct mechanisms: one that is dependent on extracellular calcium and another that is independent of it.

-

Calcium-Dependent Release: This is the primary and more robust pathway. The influx of extracellular Ca2+ through TRPV1 channels is the main driver of Substance P exocytosis. This process is sensitive to botulinum neurotoxin A, indicating the involvement of the SNAP-25 protein, a key component of the SNARE complex responsible for vesicle fusion.

-

Calcium-Independent Release: A smaller, yet significant, amount of Substance P can be released in the absence of extracellular calcium. This mechanism is not blocked by botulinum neurotoxin A, suggesting it does not rely on the conventional SNARE-mediated exocytosis pathway. The precise molecular players in this alternative release mechanism are still under investigation.

Signaling Pathways in this compound-Induced Substance P Release

The activation of TRPV1 by this compound initiates a complex network of intracellular signaling pathways that modulate the release of Substance P. Key among these are the pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).

Quantitative Data on this compound-Induced Substance P Release

The release of Substance P in response to this compound is both dose- and time-dependent. The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as the model system (e.g., cultured dorsal root ganglion neurons, spinal cord slices) and measurement techniques can influence the results.

Dose-Response Relationship

| This compound Concentration | Substance P Release (Fold Change or % of Control) | Experimental Model | Reference |

| 0.1 µM | Dose-dependent increase | Mouse spinal cord sections | |

| 1 µM | ~2-fold increase | Cultured rat dorsal root ganglion neurons | |

| 5 µM | Peak evoked release | Mouse spinal cord sections | |

| 10 µM | 2-fold increase | Cultured rat dorsal root ganglion neurons | |

| >10 µM | Decreased release (biphasic response) | Rat spinal cord slices | |

| 25 µM | Time-dependent increase | Cultured rabbit dorsal root ganglion cells | |

| 50-100 µM | Markedly reduced release | Mouse spinal cord sections |

Time-Course of Release

| Time after this compound Application | Substance P Release | Experimental Model | Reference |

| 5 minutes | Peak release observed | Cultured rabbit dorsal root ganglion cells | |

| 10 minutes | Peak release observed | Rat spinal cord dorsal horn (in vivo) | |

| 10 minutes to 4 days | Progressive decline in Substance P content | Rat (in vivo systemic injection) | |

| 24 hours | Marked reduction in immunoreactive fibers | Guinea pig (in vivo systemic injection) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced Substance P release.

Culture of Dorsal Root Ganglion (DRG) Neurons

DRG neurons are a primary model for studying the effects of this compound on sensory neurons.

Materials:

-

Embryonic or neonatal rodents

-

Dissection tools (forceps, scissors)

-

Collagenase/Dispase solution

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Laminin-coated culture plates

Protocol:

-

Euthanize the animal according to approved ethical guidelines.

-

Dissect the vertebral column and carefully extract the dorsal root ganglia.

-

Transfer the ganglia to a tube containing a collagenase/dispase solution and incubate at 37°C to dissociate the tissue.

-

Gently triturate the ganglia to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the neurons on laminin-coated culture dishes.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. The neurons can typically be used for experiments after 24-48 hours.

Measurement of Substance P Release by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and sensitive method for quantifying Substance P in culture supernatants or tissue homogenates.

Materials:

-

Substance P ELISA kit (commercially available)

-

Culture supernatant or tissue lysate

-

Microplate reader

Protocol:

-

Prepare samples and standards as per the ELISA kit instructions. This typically involves collecting the culture medium after this compound stimulation and centrifuging it to remove cellular debris.

-

Add the standards and samples to the wells of the antibody-coated microplate.

-

Add the biotinylated Substance P antibody and incubate.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate again.

-

Add the TMB substrate solution and incubate in the dark. A color change will occur.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of Substance P in the samples by comparing their absorbance to the standard curve.

Measurement of Substance P Release by Radioimmunoassay (RIA)

RIA is another highly sensitive technique for measuring Substance P levels.

Materials:

-

Substance P RIA kit (commercially available)

-

¹²⁵I-labeled Substance P (tracer)

-

Substance P antibody

-

Gamma counter

Protocol:

-

Prepare standards and samples.

-

In assay tubes, add the standard or sample, the ¹²⁵I-labeled Substance P, and the Substance P antibody.

-

Incubate the tubes to allow for competitive binding between the labeled and unlabeled Substance P for the antibody.

-

Precipitate the antibody-bound fraction using a precipitating reagent (e.g., a second antibody).

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the concentration of Substance P in the samples from the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound-induced Substance P release and the logical relationship between the key events.

Conclusion

This compound's interaction with the TRPV1 receptor and the subsequent release of Substance P is a fundamental process in pain signaling and neurogenic inflammation. This technical guide has provided a comprehensive overview of the molecular mechanisms, key signaling pathways, and quantitative aspects of this interaction. The detailed experimental protocols offer a practical resource for researchers aiming to investigate this pathway further. A thorough understanding of the this compound-Substance P axis is paramount for the continued development of targeted and effective therapies for a range of sensory and inflammatory disorders. Future research should continue to elucidate the finer details of the signaling cascades and the interplay between the calcium-dependent and -independent release mechanisms to uncover new therapeutic targets.

References

- 1. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of TRPV1 by this compound or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Burn: A Technical Guide to the Non-TRPV1 Molecular Targets of Capsaicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent alkaloid from chili peppers, is renowned for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and heat sensation. However, a growing body of evidence reveals that this compound's bioactivity extends far beyond this single target. At concentrations often used in research and therapeutic contexts, this compound engages a diverse array of molecular targets in a TRPV1-independent manner. These off-target effects are not merely pharmacological curiosities; they represent a rich and underexplored landscape for drug discovery and a critical consideration in the interpretation of this compound-based studies.

This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound beyond TRPV1. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to navigate the complex pharmacology of this versatile molecule. We present quantitative data on this compound's interactions, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its multifaceted mechanism of action.

Voltage-Gated Ion Channels: Modulating Neuronal Excitability

This compound has been shown to directly modulate the function of several voltage-gated ion channels, critical components of neuronal and cardiac excitability. These interactions are independent of TRPV1 and contribute to this compound's complex effects on the nervous and cardiovascular systems.

Voltage-Gated Sodium Channels (VGSCs)

This compound inhibits voltage-gated sodium currents in a dose-dependent manner. This inhibition is thought to contribute to its analgesic effects by reducing neuronal excitability. The interaction is not dependent on TRPV1 activation, as it has been observed in TRPV1-knockout models and is not reversed by TRPV1 antagonists.[1]

Voltage-Gated Potassium Channels (VGPCs)

This compound also modulates voltage-gated potassium channels, leading to an inhibition of both transient (IA) and sustained (IK) potassium currents.[2] This effect, like its action on VGSCs, is independent of TRPV1 and can alter neuronal firing patterns.

Voltage-Gated Calcium Channels (VGCCs)

The activity of voltage-gated calcium channels is also impacted by this compound. Studies have demonstrated an inhibition of L-type Ca2+ channels, which could have implications for its cardiovascular effects.[3]

Table 1: Quantitative Data on this compound's Interaction with Voltage-Gated Ion Channels

| Target | Species/Cell Type | Method | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 42.7 µM | [4] |

| Voltage-Gated Potassium Channels (IKr) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 3.4 µM | [4] |

| Voltage-Gated Potassium Channels (IKs) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 14.7 µM | |

| Voltage-Gated Potassium Channels (Ito) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 9.6 µM | |

| Inward Rectifier K+ Current (IK1) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 38.8 µM | |

| Voltage-Gated Calcium Channels (IL-Ca) | Rabbit Ventricular Cardiomyocytes | Whole-cell patch clamp | IC50 | 34.9 µM | |

| Voltage-Operated Ca2+ Channels (VOCC) | Guinea-pig gastric circular muscle | Not specified | IC50 | 5.8 µM |

Mitochondrial Targets: Influencing Cellular Bioenergetics and Apoptosis

This compound's influence extends to the powerhouse of the cell, the mitochondria, where it interacts with key components of the electron transport chain and proteins involved in programmed cell death.

NADH-Ubiquinone Oxidoreductase (Complex I)

A significant non-TRPV1 target of this compound is the NADH-ubiquinone oxidoreductase, or Complex I, of the mitochondrial respiratory chain. This compound acts as a competitive inhibitor with respect to coenzyme Q1, thereby disrupting electron transport and cellular respiration. This inhibition is correlated with the presence of an energy-coupling site in the enzyme.

Tumor-Associated NADH Oxidase (tNOX or ENOX2)

This compound has been shown to preferentially inhibit a tumor-associated NADH oxidase (tNOX), a constitutively activated enzyme found on the plasma membrane of cancer cells. This inhibition is linked to the induction of apoptosis in transformed cells.

Table 2: Quantitative Data on this compound's Interaction with Mitochondrial and Related Proteins

| Target | Species/Cell Type | Method | Parameter | Value | Reference |

| NADH-ubiquinone oxidoreductase | Bovine heart mitochondria | Enzyme activity assay | IC50 | ~20 µM | |

| Tumor-Associated NADH Oxidase (tNOX) | Sera from cancer patients | Enzyme activity assay | IC50 | ~1 µM |

Enzymes: A Broad Spectrum of Inhibition

This compound's chemical structure allows it to interact with and inhibit a variety of enzymes involved in diverse physiological processes, from pH regulation to inflammation.

Carbonic Anhydrases (CAs)

This compound has been identified as an inhibitor of several isoforms of human carbonic anhydrase (hCA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Notably, it shows potent inhibition of tumor-associated isoforms hCA IX and hCA XII.

Secretory Phospholipase A2 (sPLA2)

Through enzymatic kinetic studies, this compound has been reported to bind to and inhibit human secretory Phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of pro-inflammatory mediators.

Table 3: Quantitative Data on this compound's Interaction with Various Enzymes

| Target | Species/Cell Type | Method | Parameter | Value | Reference |

| Human Carbonic Anhydrase I (hCA I) | Human | Stopped-flow CO2 hydrase assay | KI | 696.15 µM | |

| Human Carbonic Anhydrase II (hCA II) | Human | Stopped-flow CO2 hydrase assay | KI | 208.37 µM | |

| Human Carbonic Anhydrase IX (hCA IX) | Human | Stopped-flow CO2 hydrase assay | KI | 0.28 µM | |

| Human Carbonic Anhydrase XII (hCA XII) | Human | Stopped-flow CO2 hydrase assay | KI | 0.064 µM |

Direct Membrane Interactions: Altering the Lipid Bilayer

As an amphiphilic molecule, this compound can insert itself into cellular membranes, altering their physical properties such as fluidity and elasticity. This perturbation of the lipid bilayer can, in turn, allosterically modulate the function of a wide range of membrane-embedded proteins, including ion channels. This represents a general, non-specific mechanism by which this compound can exert broad physiological effects.

Intracellular Calcium Channels

Beyond its influence on plasma membrane calcium channels, this compound has been shown to affect intracellular calcium release channels.

Ryanodine Receptors (RyRs)

Evidence suggests that this compound can induce calcium release from ryanodine-sensitive intracellular stores, although the directness of this interaction and the precise mechanism are still under investigation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound's non-TRPV1 targets.

Whole-Cell Patch Clamp for Voltage-Gated Ion Channels

-

Objective: To measure the effect of this compound on ionic currents through voltage-gated channels in whole cells.

-

Cell Preparation: Acutely dissociated neurons or cultured cell lines (e.g., HEK293) expressing the channel of interest are plated on coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and pressed against the cell membrane. A high-resistance seal (gigaohm) is formed by applying gentle suction. Further suction ruptures the membrane patch, establishing a whole-cell configuration.

-

Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution mimics the cell's internal environment. Specific channel blockers are often used to isolate the current of interest.

-

Data Acquisition: A patch-clamp amplifier is used to clamp the membrane potential at a holding potential and to apply voltage steps to activate the channels. The resulting currents are recorded and analyzed. This compound is applied via perfusion of the extracellular solution.

-

Analysis: Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value. Voltage protocols are used to study the effect of this compound on channel activation and inactivation kinetics.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm the direct binding of this compound to a target protein within a cellular context.

-

Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Procedure:

-

Cells are treated with either vehicle or this compound.

-

The cell suspension is heated to a range of temperatures.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting.

-

-

Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

NADH Oxidase Activity Assay

-

Objective: To measure the enzymatic activity of NADH oxidase in the presence and absence of this compound.

-

Principle: The activity of NADH oxidase is determined by measuring the rate of NADH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Procedure:

-

Plasma membranes or cell lysates containing the NADH oxidase are prepared.

-

The reaction is initiated by adding NADH to a reaction buffer containing the enzyme preparation.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The assay is repeated with the addition of various concentrations of this compound to determine its inhibitory effect.

-

-

Analysis: The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot. The IC50 value for this compound is determined by plotting the percentage of inhibition against the this compound concentration.

Mitochondrial Membrane Potential Assay

-

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm).

-

Principle: Fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner are used. A decrease in ΔΨm results in a decrease in the fluorescence intensity of these dyes.

-

Common Dyes:

-

JC-1: In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

-

Tetramethylrhodamine, methyl ester (TMRM): A red-orange fluorescent dye that accumulates in active mitochondria.

-

-

Procedure:

-

Cells are incubated with the fluorescent dye.

-

The cells are then treated with this compound for the desired time.

-

The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a plate reader.

-

-

Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in the red fluorescence intensity (for TMRM) in this compound-treated cells compared to control cells indicates mitochondrial depolarization.

Signaling Pathways and Logical Relationships

The interaction of this compound with its non-TRPV1 targets can trigger complex downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Caption: this compound's inhibitory effect on voltage-gated ion channels.

Caption: this compound's impact on mitochondrial function and apoptosis.

Caption: The tNOX-SIRT1 signaling pathway targeted by this compound in cancer cells.

Conclusion

The pharmacological profile of this compound is far more intricate than its well-established role as a TRPV1 agonist. This guide has illuminated a diverse landscape of non-TRPV1 molecular targets, including voltage-gated ion channels, mitochondrial proteins, and various enzymes. The TRPV1-independent actions of this compound have significant implications for its therapeutic potential in a range of conditions, from pain and inflammation to cancer.

For researchers, a thorough understanding of these off-target effects is paramount for the accurate interpretation of experimental data and for the design of studies that can dissect the specific contributions of TRPV1-dependent and -independent mechanisms. For drug development professionals, the non-TRPV1 targets of this compound represent a treasure trove of opportunities for the development of novel therapeutics with unique mechanisms of action. As we continue to unravel the complexities of this compound's molecular interactions, we move closer to harnessing its full therapeutic potential.

References

- 1. This compound: a potent inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Potent Inhibitor of Carbonic Anhydrase Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Causes Vasorelaxation of Rat Aorta through Blocking of L-type Ca2+ Channels and Activation of CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Capsaicin: A Deep Dive into TRPV1 Agonism and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound responsible for the heat in chili peppers, has garnered significant attention in the scientific community for its diverse pharmacological effects.[1] Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by this compound leads to a sensation of heat and pain, but prolonged activation results in a desensitization of the neuron, a phenomenon that is being exploited for analgesic purposes.[3] Beyond its role in pain modulation, this compound and its analogs have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents.[4]

The therapeutic potential of this compound is, however, limited by its intense pungency and other adverse side effects. This has spurred extensive research into the structure-activity relationship (SAR) of capsaicinoids to develop analogs with improved potency, selectivity, and tolerability. The this compound molecule can be broadly divided into three key regions: the aromatic A-ring, the amide B-region, and the hydrophobic C-tail. Modifications in these regions have profound effects on the molecule's interaction with TRPV1 and its overall biological activity. This technical guide provides a comprehensive overview of this compound SAR studies, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid researchers in the design and development of novel this compound-based therapeutics.

Core Concepts in this compound Structure-Activity Relationship

The pungency and biological activity of this compound and its analogs are intricately linked to their chemical structure. The molecule's interaction with the TRPV1 receptor is highly specific, and minor alterations in its three principal domains can lead to significant changes in agonist potency, efficacy, and even a switch to antagonistic activity.

The A-Region: The Vanilloid Head

The 4-hydroxy-3-methoxybenzyl group, commonly known as the vanilloid head, is a critical pharmacophore for TRPV1 activation. The phenolic hydroxyl group at the 4-position is particularly important, acting as a hydrogen bond donor. Esterification or etherification of this hydroxyl group generally leads to a significant decrease or loss of activity. The methoxy group at the 3-position also contributes to the binding affinity, although its modification can be better tolerated than changes to the hydroxyl group.

The B-Region: The Amide Linkage

The amide bond in the central part of the molecule is another key feature for potent agonist activity. It participates in hydrogen bonding interactions within the TRPV1 binding pocket. Replacement of the amide bond with an ester linkage, as seen in capsinoids, results in a significant reduction in pungency, although some biological activities may be retained. Modifications to the atoms of the amide bond itself can also drastically alter activity.

The C-Region: The Hydrophobic Tail

The acyl chain, or the hydrophobic tail, plays a crucial role in modulating the potency and duration of action of capsaicinoids. The length and degree of saturation of this alkyl chain are critical determinants of activity. For instance, the presence of a double bond at the C6-C7 position and a branched methyl group at the C8 position, as in natural this compound, are optimal for potent TRPV1 activation. Altering the chain length or removing the double bond can significantly impact the efficacy of the compound.

Data Presentation: Quantitative SAR of this compound Analogs

The following tables summarize the structure-activity relationship of various this compound analogs, focusing on their potency as TRPV1 agonists. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: Effect of A-Region Modifications on TRPV1 Agonist Potency

| Compound | A-Region Modification | EC50 (µM) | Reference |

| This compound | 4-OH, 3-OCH3 | 0.1 - 0.7 | |

| Vanillylamine | 4-OH, 3-OCH3, no acyl chain | >100 | |

| 4-Hydroxy-3-methoxy-benzylamine | 4-OH, 3-OCH3, no amide | Inactive | |

| 3,4-Dihydroxybenzyl nonanamide | 3,4-diOH | 3.4 (LC50) | |

| 3-Hydroxy-4-methoxybenzyl nonanamide | 3-OH, 4-OCH3 | 70 | |

| 3,4-Dimethoxybenzyl nonanamide | 3,4-diOCH3 | 120 |

Table 2: Effect of B-Region Modifications on TRPV1 Agonist Potency

| Compound | B-Region Modification | EC50 (µM) | Reference |

| This compound | -CO-NH- | 0.1 - 0.7 | |

| Capsiate | -CO-O- | ~10-fold less potent than this compound | |

| Olvanil | N-oleoyldopamine | 0.23 |

Table 3: Effect of C-Region Modifications on TRPV1 Agonist Potency

| Compound | C-Region Modification | EC50 (µM) | Reference |

| This compound | (E)-8-methyl-6-nonenoyl | 0.1 - 0.7 | |

| Dihydrothis compound | 8-methylnonanoyl | 0.2 - 1.0 | |

| Nordihydrothis compound | Heptanoyl | 1.1 | |

| Nonivamide | Nonanoyl | 1.0 (LC50) | |

| Decanoyl Vanillamide | Decanoyl | 0.5 |

Mandatory Visualizations

This compound Structure and Key Modification Sites

Caption: The three key regions of the this compound molecule that are targets for structural modification in SAR studies.

General Workflow for this compound SAR Studies

Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound analogs in drug discovery.

TRPV1 Signaling Pathway

Caption: Simplified signaling pathway of TRPV1 activation by this compound, leading to pain perception and subsequent desensitization.

Experimental Protocols

General Synthesis of this compound Analogs (N-Acylation of Vanillylamine)

This protocol describes a general method for the synthesis of this compound analogs through the acylation of vanillylamine with a carboxylic acid.

Materials:

-

Vanillylamine hydrochloride

-

Desired carboxylic acid (e.g., 8-methylnon-6-enoic acid for this compound)

-

Coupling agent (e.g., EDCI, HATU)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-